4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is a chemical compound with the molecular formula C16H13F2NO4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid typically involves the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with 4-aminomethylbenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid can undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often resulting in the formation of esters or amides.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include alcohols and amines, with conditions often involving acidic or basic catalysts.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that generate the electrophile in situ.
Major Products
Esters and Amides: Formed from nucleophilic acyl substitution reactions.
Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action for 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-Difluorophenoxy)acetic Acid: A precursor in the synthesis of the target compound.
4-Aminomethylbenzoic Acid: Another precursor used in the synthesis.
Uniqueness
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in various synthetic pathways and research applications.
Eigenschaften
Molekularformel |
C16H13F2NO4 |
---|---|
Molekulargewicht |
321.27 g/mol |
IUPAC-Name |
4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
HMBCEHIUCYFRIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.